![molecular formula C23H32N2O2 B5652607 2-cyclopropyl-4-phenyl-9-(tetrahydro-2H-pyran-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5652607.png)
2-cyclopropyl-4-phenyl-9-(tetrahydro-2H-pyran-4-yl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including compounds closely related to "2-cyclopropyl-4-phenyl-9-(tetrahydro-2H-pyran-4-yl)-2,9-diazaspiro[5.5]undecan-3-one," typically involves complex organic reactions. A practical and divergent synthesis approach has been developed for 3,9-diazaspiro[5.5]undecanes, highlighting efficient Michael addition reactions and spirocyclization techniques. These methods allow for the introduction of a variety of substituents, showcasing the synthetic versatility of diazaspiro[5.5]undecane frameworks (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including our compound of interest, is characterized by the presence of a spirocyclic framework, incorporating nitrogen atoms within the spiro junction. This structural motif is crucial for the compound's properties and reactivity. Advanced techniques such as X-ray crystallography have been utilized to elucidate the stereochemical features of related compounds, providing insights into their three-dimensional arrangement (Zhu, 2011).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives engage in a variety of chemical reactions, leveraging their unique structural elements. Their reactivity often centers around the spirocyclic nitrogen atoms and the adjacent functional groups. For instance, the synthesis of substituted diazaspiro[5.5]undecanes via spirocyclization demonstrates the compound's ability to participate in intramolecular cyclization reactions, yielding structurally complex and functionally diverse molecules (Parameswarappa & Pigge, 2011).
properties
IUPAC Name |
2-cyclopropyl-9-(oxan-4-yl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c26-22-21(18-4-2-1-3-5-18)16-23(17-25(22)20-6-7-20)10-12-24(13-11-23)19-8-14-27-15-9-19/h1-5,19-21H,6-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZOFSVVZUJJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3(CCN(CC3)C4CCOCC4)CC(C2=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-4-phenyl-9-(tetrahydro-2H-pyran-4-yl)-2,9-diazaspiro[5.5]undecan-3-one |
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